molecular formula C23H22N4O2 B2509005 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile CAS No. 946377-58-8

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2509005
CAS No.: 946377-58-8
M. Wt: 386.455
InChI Key: BGCPXOQOLLDVJZ-UHFFFAOYSA-N
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Description

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 3-methylphenyl group at position 2, a carbonitrile group at position 4, and a piperazine moiety at position 5. The piperazine ring is further functionalized with a 2-methylbenzoyl group. This structure combines pharmacologically relevant motifs: the oxazole ring is associated with diverse biological activities, while the piperazine moiety enhances solubility and binding affinity in drug-like molecules .

Properties

IUPAC Name

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-16-6-5-8-18(14-16)21-25-20(15-24)23(29-21)27-12-10-26(11-13-27)22(28)19-9-4-3-7-17(19)2/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCPXOQOLLDVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the oxazole ring and the subsequent addition of the substituted phenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can alter cellular processes and lead to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,3-oxazole-4-carbonitrile derivatives with piperazine-based substituents. Below is a detailed comparison with key analogs, focusing on structural variations and their implications:

Substituent Variations on the Benzoyl Group

  • 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (RN: 903852-60-8) Structural Difference: The benzoyl group at position 4 of the piperazine ring is substituted with a 2-fluoro group instead of 2-methyl. Implications: Fluorine’s electronegativity increases polarity and may enhance metabolic stability compared to the methyl group.
  • 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile (RN: 903856-56-4) Structural Difference: A 3-chlorobenzoyl group replaces the 2-methylbenzoyl, and the oxazole’s aryl group is a furan.

Variations in the Oxazole’s Aryl/Ethenyl Substituents

  • 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(2-phenylethenyl)-1,3-oxazole-4-carbonitrile (ID: D465-0007)

    • Structural Difference : A styryl (2-phenylethenyl) group replaces the 3-methylphenyl at position 2.
    • Implications : The extended conjugation of the styryl group may enhance UV absorption properties, relevant for analytical detection. Molecular weight increases slightly (398.46 vs. ~398 for the target compound) .
  • 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

    • Structural Difference : Combines a 3-chlorobenzoyl group with a 4-fluorophenyl-ethenyl substituent.
    • Implications : Halogenated groups increase molecular weight (436.87) and may influence halogen bonding in biological targets .

Piperazine Modifications

  • 5-[4-(Chloroacetyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile Structural Difference: A chloroacetyl group replaces the benzoyl moiety.

Data Table: Key Structural and Molecular Comparisons

Compound ID/RN Benzoyl Substituent Oxazole Substituent Molecular Weight Notable Features
Target Compound 2-methyl 3-methylphenyl ~398 Balanced lipophilicity
903852-60-8 2-fluoro 2-fluorophenyl - Enhanced polarity/metabolic stability
903856-56-4 3-chloro 2-furyl - Electron-withdrawing, lower steric bulk
D465-0007 2-methyl 2-phenylethenyl 398.46 Extended conjugation
(Compound 4) 3-chloro 4-fluorophenyl-ethenyl 436.87 Halogen bonding potential

Research Findings and Implications

  • Electronic Effects : Fluorine and chlorine substituents modulate electron density, impacting binding affinity and solubility. For example, fluorinated analogs may exhibit improved CNS penetration due to increased polarity .
  • Steric Considerations : Bulky substituents like 3-methylphenyl (target) vs. smaller groups like furyl () influence steric interactions in target binding pockets.

Biological Activity

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on existing literature.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C20H22N4O2
  • Molecular Weight : 350.42 g/mol

This structure features a piperazine ring, which is often associated with neuroleptic and antipsychotic activities, combined with an oxazole moiety that may contribute to its biological effects.

Neuropharmacological Effects

Research indicates that compounds with similar structures exhibit neuroleptic activity. For instance, a study on related oxazolones demonstrated their efficacy in reducing extrapyramidal side effects while maintaining neuroleptic effects in animal models . This suggests that this compound may also possess favorable neuropharmacological properties.

Antitumor Activity

Preliminary studies have indicated that derivatives of oxazole compounds can display antitumor activity. A related compound was shown to inhibit cell proliferation in various cancer cell lines, suggesting that the oxazole scaffold may be crucial for anticancer activity .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Dopamine Receptor Modulation : Similar compounds have been shown to interact with dopamine receptors, which could contribute to their neuroleptic effects.
  • Inhibition of Cell Proliferation : The presence of the oxazole ring may facilitate interactions with cellular targets involved in the regulation of cell growth and apoptosis.

Study 1: Neuroleptic Activity Assessment

A series of studies evaluated the neuroleptic activity of compounds structurally akin to this compound. These studies found that certain derivatives exhibited significant reductions in catalepsy and other extrapyramidal symptoms compared to traditional neuroleptics like chlorpromazine .

Study 2: Anticancer Potential

In vitro studies on similar oxazole derivatives revealed their capability to inhibit tumor growth in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting the potential of this class of compounds in cancer therapy .

Data Table

Property Value
Molecular FormulaC20H22N4O2
Molecular Weight350.42 g/mol
Neuroleptic ActivityYes (low extrapyramidal side effects)
Antitumor ActivityYes (inhibits cell proliferation)

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